molecular formula C22H25ClN4O2 B11354914 2-(4-chloro-3-methylphenoxy)-N-[1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide

Cat. No.: B11354914
M. Wt: 412.9 g/mol
InChI Key: LGHMKKMUNLZXJL-UHFFFAOYSA-N
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Description

2-(4-CHLORO-3-METHYLPHENOXY)-N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is a complex organic compound that features a variety of functional groups, including a chlorinated phenoxy group, a benzodiazole moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLORO-3-METHYLPHENOXY)-N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the core benzodiazole structure. This can be achieved through the condensation of appropriate aromatic amines with formic acid or its derivatives. The pyrrolidine ring is then introduced via nucleophilic substitution reactions, often using pyrrolidine or its derivatives as nucleophiles. The final step involves the coupling of the chlorinated phenoxy group to the benzodiazole core, which can be achieved using various coupling agents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLORO-3-METHYLPHENOXY)-N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while nucleophilic substitution can introduce a wide range of functional groups .

Scientific Research Applications

2-(4-CHLORO-3-METHYLPHENOXY)-N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-CHLORO-3-METHYLPHENOXY)-N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    2-(4-CHLORO-3-METHYLPHENOXY)-N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-4-YL}ACETAMIDE: Similar structure but with a different substitution pattern on the benzodiazole ring.

    2-(4-CHLORO-3-METHYLPHENOXY)-N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-6-YL}ACETAMIDE: Another isomer with a different substitution pattern

Uniqueness

The uniqueness of 2-(4-CHLORO-3-METHYLPHENOXY)-N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C22H25ClN4O2

Molecular Weight

412.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[1-methyl-2-(pyrrolidin-1-ylmethyl)benzimidazol-5-yl]acetamide

InChI

InChI=1S/C22H25ClN4O2/c1-15-11-17(6-7-18(15)23)29-14-22(28)24-16-5-8-20-19(12-16)25-21(26(20)2)13-27-9-3-4-10-27/h5-8,11-12H,3-4,9-10,13-14H2,1-2H3,(H,24,28)

InChI Key

LGHMKKMUNLZXJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=N3)CN4CCCC4)C)Cl

Origin of Product

United States

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